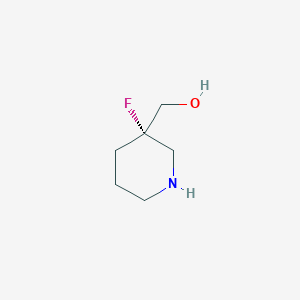

(S)-(3-Fluoropiperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

[(3S)-3-fluoropiperidin-3-yl]methanol |

InChI |

InChI=1S/C6H12FNO/c7-6(5-9)2-1-3-8-4-6/h8-9H,1-5H2/t6-/m0/s1 |

InChI Key |

GLXPGATYWFFNOK-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@](CNC1)(CO)F |

Canonical SMILES |

C1CC(CNC1)(CO)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Fluoropiperidin 3 Yl Methanol and Analogous Chiral 3 Fluoropiperidines

Strategies for Stereoselective C-F Bond Formation within Piperidine (B6355638) Scaffolds

The precise installation of a fluorine atom at a specific stereocenter within a piperidine ring is a key hurdle in the synthesis of compounds like (S)-(3-Fluoropiperidin-3-yl)methanol. Various strategies have been developed to address this, broadly categorized into enantioselective fluorination approaches and diastereoselective synthesis of the fluorinated piperidine ring.

Enantioselective fluorination introduces a fluorine atom into a prochiral substrate in a way that favors the formation of one enantiomer over the other. This is often achieved through the use of chiral catalysts or reagents.

One powerful strategy for creating chiral fluorinated molecules is the asymmetric electrophilic fluorination of alkene precursors. nih.gov This approach involves the reaction of an alkene with an electrophilic fluorine source in the presence of a chiral catalyst, leading to the formation of a fluorinated product with high enantioselectivity. The process, known as fluorocyclization, is particularly useful for synthesizing cyclic fluorinated compounds. nih.gov Challenges in this area are distinct from other halogenations, as the reaction proceeds through acyclic β-fluorocationic intermediates rather than bridged fluoronium ions. nih.gov The development of chiral N-fluorocinchona alkaloids and other organocatalysts has been instrumental in advancing this methodology, allowing for the enantioselective synthesis of various fluorinated heterocycles. nih.govprinceton.edu

For instance, the use of chiral Selectfluor reagents, where stereogenicity is incorporated into the core of the fluorinating agent, has enabled the synthesis of complex fluorine-containing polycyclic structures. nih.gov These advancements are crucial for accessing intricate molecular architectures relevant to pharmaceutical development.

| Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Cinchona Alkaloid | Indoles | Fluorinated hexahydropyrrolo[2,3-b]indoles | High | nih.gov |

| Chiral Selectfluor Reagent | Alkenes with π C-nucleophiles | Chiral fluorine-containing tetracycles | High | nih.gov |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for creating chiral molecules. In the context of fluorination, organocatalysts, particularly those derived from cinchona alkaloids and prolinol ethers, have been successfully employed to catalyze the enantioselective addition of fluorine to various substrates. researchgate.netchimia.chscilit.comsoton.ac.uk These reactions typically utilize electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. princeton.educhimia.ch

The mechanism often involves the formation of a chiral enamine or iminium ion intermediate from the substrate and the organocatalyst. This intermediate then reacts with the electrophilic fluorine source in a stereocontrolled manner, leading to the formation of the desired enantiomerically enriched product. princeton.edunih.gov This approach has been successfully applied to the α-fluorination of aldehydes and ketones, providing access to valuable chiral fluorinated building blocks. princeton.edu A notable application is the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a key building block for medicinal chemistry, which was achieved using a modified cinchona alkaloid catalyst. nih.gov

The regioselective fluorination of piperidone-derived enol equivalents, such as enol ethers or enamines, presents a significant challenge. The presence of multiple potential reaction sites can lead to a mixture of regioisomers, complicating the synthesis of the desired 3-fluoropiperidine (B1141850) scaffold. However, considerable progress has been made in overcoming this challenge through the use of carefully designed substrates and catalytic systems.

Transition metal catalysis, particularly with palladium, has shown promise in achieving high regioselectivity. nih.gov By employing chiral ligands, it is possible to control not only the regioselectivity but also the enantioselectivity of the fluorination reaction. For example, the use of chiral palladium complexes has enabled the enantioselective fluorination of β-ketoesters, which can be precursors to fluorinated piperidones. nih.gov Additionally, the development of new fluorinating reagents and a deeper understanding of the reaction mechanisms are contributing to improved control over the regioselectivity of these transformations.

An alternative to direct fluorination is the construction of the piperidine ring from an already fluorinated precursor. This approach often relies on diastereoselective reactions to control the stereochemistry of the newly formed ring.

Intramolecular aminofluorination of alkenes is a powerful method for the diastereoselective synthesis of fluorinated nitrogen heterocycles, including piperidines. This reaction involves the simultaneous formation of a carbon-nitrogen bond and a carbon-fluorine bond across a double bond within the same molecule.

Metal-catalyzed approaches, particularly those using copper, have been developed for the intramolecular aminofluorination of dienes, providing access to pyrrolidines bearing allylic fluorides with good diastereoselectivity. rsc.orgnih.gov Palladium-catalyzed asymmetric aminofluorination of unactivated alkenes using chiral ligands represents a significant advancement, offering a route to a wide range of enantiomerically enriched β-fluoropiperidines. researchgate.net

Hypervalent iodine reagents, activated by Lewis acids like BF₃, have also been employed to promote the cyclization of alkenyl N-tosylamides, leading to the formation of 3-fluoropiperidines. kg.ac.rs While this method can suffer from selectivity issues, detailed mechanistic studies are providing insights into how to control the reaction's stereo-, regio-, and chemoselectivity. kg.ac.rs The reaction is believed to proceed through an iodiranium(III) ion, followed by a diastereodetermining 5-exo-cyclization. kg.ac.rs

| Catalyst/Reagent | Substrate | Product | Diastereomeric Ratio (dr) | Reference |

| Copper | 1,3-Dienes | Pyrrolidines with allylic fluorides | Good | rsc.org |

| Palladium with Chiral Ligand | Unactivated Alkenes | β-Fluoropiperidines | High | researchgate.net |

| BF₃-activated Aryliodine(III) Carboxylates | Alkenyl N-tosylamides | 3-Fluoropiperidines | Variable | kg.ac.rs |

Diastereoselective Synthesis of Fluorinated Piperidine Rings

Dearomatization-Hydrogenation of Fluorinated Pyridines

A direct and efficient approach to fluorinated piperidines involves the reduction of readily available fluoropyridine precursors. nih.gov However, this strategy faces challenges, including potential catalyst deactivation by the Lewis-basic nitrogen heterocycle and undesired hydrodefluorination. nih.govspringernature.com Advanced catalytic systems have been developed to overcome these obstacles.

A one-pot, rhodium-catalyzed dearomatization-hydrogenation (DAH) process provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.govnih.gov This method circumvents issues of catalyst poisoning and hydrodefluorination by first breaking the aromaticity of the pyridine (B92270) ring before the hydrogenation step. springernature.com

The reaction typically employs a rhodium-carbene complex, such as [Rh(COD)Cl]₂ combined with a cyclic (alkyl)(amino)carbene (CAAC) ligand, and requires an additive like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (pinacol borane, HBpin). nih.gov The process is believed to proceed through the formation of borylated-dearomatized diene intermediates, which are then hydrogenated. nih.govspringernature.com While attempts to isolate these intermediates have been unsuccessful due to their rapid hydrogenation, their transient formation is supported by NMR studies. nih.gov This DAH strategy yields a variety of substituted all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity. nih.govnih.gov

Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines Data derived from studies on the synthesis of all-cis-(multi)fluorinated piperidines. nih.gov

| Substrate | Catalyst | Additive | Conditions | Product | Yield | Diastereomeric Ratio |

|---|---|---|---|---|---|---|

| 3-Fluoropyridine | [Rh-2] (Rh-CAAC complex) | HBpin | THF, 25 °C | cis-3-Fluoropiperidine | Good | >20:1 |

| 3,5-Difluoropyridine | [Rh-2] | HBpin | THF, 25 °C | cis,cis-3,5-Difluoropiperidine | High | >20:1 |

| 3-Fluoro-2-methylpyridine | [Rh-2] | HBpin | THF, 25 °C | cis,cis-3-Fluoro-2-methylpiperidine | High | >20:1 |

An alternative robust method for synthesizing fluorinated piperidines involves heterogeneous palladium-catalyzed hydrogenation. nih.gov This approach utilizes commercially available and inexpensive fluoropyridines as starting materials. nih.gov A key innovation is the use of a Brønsted acid to protonate both the substrate and the product, which enhances catalyst activity. acs.org

The combination of a heterogeneous catalyst like palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) with aqueous hydrochloric acid in methanol (B129727) has proven to be an effective system for the hydrogenation of various fluorinated pyridines. nih.govacs.org This protocol is noted for its operational simplicity and high tolerance for air and moisture. nih.gov The hydrogenation proceeds with high cis-selectivity, yielding a broad range of (multi)fluorinated piperidines. nih.gov Furthermore, this strategy has been adapted for asymmetric synthesis. By starting with a chiral oxazolidine-substituted pyridine, the corresponding piperidine can be obtained in an enantioenriched form after hydrogenation and subsequent in situ cleavage of the chiral auxiliary. nih.govacs.org

Table 2: Palladium-Catalyzed Hydrogenation of Fluoropyridine Derivatives Data from a study on accessing (multi)fluorinated piperidines using heterogeneous hydrogenation. nih.gov

| Substrate | Catalyst | Conditions | Product | Yield | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 3-Fluoropyridine | Pd(OH)₂/C (20 wt%) | H₂, aq. HCl, MeOH | cis-3-Fluoropiperidine | Good | >20:1 |

| N-Cbz-3-fluoropyridinium | Pd(OH)₂/C (20 wt%) | H₂, aq. HCl, MeOH | N-Cbz-cis-3-fluoropiperidine | 88% | >20:1 |

| 3,5-Difluoropyridine | Pd(OH)₂/C (20 wt%) | H₂, aq. HCl, MeOH | N-Cbz-cis-3,5-difluoropiperidine | 30% | >20:1 |

Stereocontrolled Oxidative Ring Opening and Reductive Amination Pathways

A versatile and stereocontrolled method for constructing functionalized piperidine rings involves a sequence of oxidative ring opening followed by a ring-closing double reductive amination. researchgate.netnih.gov This strategy allows the stereochemistry of the final heterocyclic product to be predetermined by the chiral centers present in the starting cyclic precursor. jyu.fi

The synthesis typically begins with an unsaturated cyclic compound, such as a bicyclic γ-lactam (e.g., Vince-lactam) or other cycloalkene derivatives. researchgate.netjyu.fi The olefin bond is first dihydroxylated, often using osmium tetroxide (OsO₄), and the resulting vicinal diol is then subjected to oxidative cleavage with an agent like sodium periodate (B1199274) (NaIO₄). researchgate.netresearchgate.net This cleavage produces a dicarbonyl intermediate. researchgate.netresearchgate.net The key ring-forming step is the subsequent double reductive amination of this diformyl intermediate with a primary amine, which can include various fluoroalkylamines. researchgate.netjyu.fi This cyclization protocol facilitates a ring expansion to form the desired piperidine or other azaheterocyclic frameworks with a high degree of stereocontrol. researchgate.netnih.gov

Asymmetric Cyclization and Annulation Strategies for 3-Substituted Fluoropiperidines

Asymmetric cyclization and annulation reactions represent powerful tools for constructing the chiral 3-fluoropiperidine core directly, establishing the required stereochemistry in the process.

A highly modular and efficient route to 3-fluoropiperidines utilizes a palladium-catalyzed [4+2] annulation strategy. nih.govacs.org This method begins with readily available α-fluoro-β-ketoester starting materials. nih.gov The process allows for the rapid construction of the piperidine core with high diastereocontrol, providing access to compounds armed with rich functionality for further derivatization. nih.gov

The reaction sequence involves the formation of a piperidine imine intermediate, which can be further transformed. acs.org For instance, after N-protection with di-tert-butyl dicarbonate, the ester moiety can be chemoselectively reduced using lithium aluminum hydride (LiAlH₄). nih.gov A subsequent hydrolytic decarboxylation followed by reduction with sodium borohydride (B1222165) (NaBH₄) yields the saturated 3-fluoropiperidine as a single diastereoisomer. nih.govacs.org This method is versatile, tolerating a range of aryl and alkyl substituted imines and various fluorinated nucleophiles beyond α-fluoro-β-ketoesters, such as α-fluoro-β-ketonitriles and α-fluoro-β-ketosulfones. acs.org

Table 3: Scope of the Pd-Catalyzed [4+2] Annulation Data derived from a study on a Pd-catalyzed annulation approach to fluorinated N-heterocycles. acs.org

| Imine Substituent (Aryl/Alkyl) | Fluorinated Nucleophile | Product Type | Yield |

|---|---|---|---|

| p-MeO-Ph | α-fluoro-β-ketoester | Piperidine imine | Excellent |

| o-Me-Ph | α-fluoro-β-ketoester | Piperidine imine | Excellent |

| Thiophenyl | α-fluoro-β-ketoester | Piperidine imine | 78% |

| Phenyl | α-fluoro-β-ketonitrile | Piperidine imine | High |

| Phenyl | α-fluoro-β-ketosulfone | Piperidine imine | High |

| Methyl | α-fluoro-β-ketoester | Piperidine imine | High |

The palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction, is a cornerstone of modern synthetic chemistry for forming stereogenic centers. nih.govwikipedia.org This methodology has been successfully adapted for the enantioselective synthesis of 3-fluoropiperidines. nih.gov The strategy involves the reaction of an acyclic α-fluoro-β-ketoester with an allylic electrophile in the presence of a chiral palladium catalyst. nih.gov

A significant challenge in this approach is controlling the stereochemistry when using acyclic α-fluoroenolates, which can exist as E/Z mixtures. nih.gov However, studies using the Trost family of chiral diphosphine ligands have demonstrated that high levels of enantiocontrol can be achieved, with products obtained in up to 92% enantiomeric excess (ee). nih.gov The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the nucleophilic enolate. mdpi.com The chiral ligand environment dictates the facial selectivity of the nucleophilic attack, leading to the formation of the enantioenriched product. nih.gov This method provides a direct route to the chiral 3-fluoropiperidine framework from acyclic precursors. nih.gov

Table 4: Enantioselective Pd-Catalyzed Allylic Alkylation for 3-Fluoropiperidine Synthesis Data derived from a study on the asymmetric synthesis of 3-fluoropiperidines via allylic alkylation. nih.gov

| α-Fluoro-β-ketoester | Allylic Electrophile | Chiral Ligand | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Acyclic α-fluoro-β-ketoester | Allyl acetate | Trost Ligand (L3) | Chiral allylated intermediate | Up to 92% |

| Silyl enol ether (E-isomer) | Allyl acetate | Trost Ligand (L3) | (R)-enantiomer of product | Similar to Z-isomer |

Enantioselective Aza-Michael Addition Methodologies

The construction of the chiral 3-fluoropiperidine ring system can be effectively achieved through enantioselective intramolecular aza-Michael additions. This powerful strategy allows for the direct formation of the heterocyclic core while simultaneously setting the absolute stereochemistry at the fluorine-bearing carbon. Organocatalysis has proven to be particularly adept for this transformation, with chiral phosphoric acids emerging as highly effective catalysts.

In a representative analogous approach, the synthesis of fluorinated indolizidinone derivatives was accomplished via an enantioselective intramolecular aza-Michael reaction of conjugated amides that possess a pendant α,β-unsaturated ketone moiety. nih.gov This cyclization, catalyzed by a chiral phosphoric acid such as (S)-TRIP, proceeds with high efficiency and stereocontrol. nih.gov Although this example does not directly yield this compound, it demonstrates the utility of the aza-Michael addition in constructing complex, fluorinated, nitrogen-containing heterocyclic systems. nih.gov The optimization of such reactions often involves a careful selection of the catalyst, solvent, and temperature to maximize both chemical yield and enantiomeric excess. nih.gov

Table 1: Optimization of an Analogous Enantioselective Intramolecular Aza-Michael Reaction for a Fluorinated Pyrrolidine Precursor This table presents data for an analogous reaction leading to a fluorinated pyrrolidine, illustrating the general principles of the methodology.

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Hydroquinine-derived primary amine | Toluene | Room Temp. | 24 | 0 | - |

| 2 | (R)-TRIP | Toluene | Room Temp. | 24 | 80 | 78:22 |

| 3 | (S)-TRIP | Toluene | Room Temp. | 24 | 82 | 23:77 |

| 4 | (S)-TRIP | Dichloromethane | Room Temp. | 24 | 75 | 25:75 |

| 5 | (S)-TRIP | Toluene | 0 | 48 | 85 | 20:80 |

| Data adapted from a study on the synthesis of fluorinated indolizidinone derivatives. nih.gov |

Functional Group Interconversions for Introduction of the Methanol Moiety

Following the successful construction of the chiral 3-fluoropiperidine framework containing a suitable functional handle at the C3 position, such as an ester or carboxylic acid, the subsequent step involves its conversion to the target hydroxymethyl group. This transformation is most commonly achieved through a chemoselective reduction.

Chemoselective Reduction of Carbonyl or Ester Precursors in Functionalized 3-Fluoropiperidines

The reduction of a C3-ester or carboxylic acid functionality to a primary alcohol is a key transformation to furnish the desired this compound. This conversion requires a potent reducing agent, with lithium aluminum hydride (LiAlH₄) being a frequently employed reagent for this purpose. A critical consideration in this step is chemoselectivity, particularly when other reducible functional groups are present within the molecule. The nitrogen atom of the piperidine ring is typically protected (e.g., with a Boc or Cbz group) to prevent side reactions and to ensure the stability of the molecule under the reducing conditions.

While specific literature on the reduction of a 3-fluoro-3-piperidinecarboxylate is limited, analogous transformations on related piperidine systems are well-documented. For instance, a patent describes the reduction of 4-(4'-fluorophenyl)-3-methoxycarbonyl-1-methylpiperidine to the corresponding 3-hydroxymethylpiperidine using lithium aluminum hydride. google.com Furthermore, studies on the diastereoselective reduction of N-Boc-protected δ-amino-α,β-unsaturated γ-keto esters have shown that modified hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), can offer enhanced stereocontrol, which is a crucial aspect in the synthesis of chiral molecules. nih.govresearchgate.net

Table 2: Analogous Reduction of a Piperidine Ester to the Corresponding Alcohol This table provides data for the reduction of a related piperidine ester, serving as an illustrative example.

| Substrate | Reducing Agent | Solvent | Product | Crude Yield (%) |

| 4-(4'-fluorophenyl)-3-methoxycarbonyl-1-methylpiperidine | Lithium Aluminum Hydride | Tetrahydrofuran | 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 45 |

| Data sourced from patent literature describing the synthesis of a related compound. google.com |

Role As a Chiral Building Block in Advanced Organic Synthesis

Utilization of Enantiopure (S)-(3-Fluoropiperidin-3-yl)methanol as a Stereodefined Scaffold

The concept of a "stereodefined scaffold" implies the use of a chiral molecule as a foundational core upon which a larger, more complex structure is built, with the scaffold's stereochemistry dictating the spatial arrangement of the appended functionalities. Enantiopure this compound serves as an exemplary scaffold, providing a rigid 3-fluoropiperidine (B1141850) framework that can be predictably functionalized.

The primary alcohol of this compound offers a convenient point for elaboration. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a variety of other functional groups, such as halides or amines, through standard synthetic transformations. These transformations pave the way for the introduction of diverse substituents and the construction of new ring systems.

Similarly, the secondary amine within the piperidine (B6355638) ring is a key site for derivatization. N-alkylation, N-arylation, and acylation reactions can be performed to introduce a wide range of substituents, further expanding the molecular diversity accessible from this chiral building block. The stereocenter at the C3 position, bearing both a fluorine atom and a hydroxymethyl group, imparts a distinct conformational bias on the piperidine ring, which can influence the reactivity and selectivity of subsequent transformations at other positions of the scaffold.

A critical aspect of utilizing this compound as a scaffold is the retention of the stereochemical integrity at the C3 position throughout the synthetic sequence. The robustness of the C-F bond and the stereocenter under various reaction conditions is a key advantage. This allows chemists to build complex molecular architectures with the assurance that the crucial stereochemical information encoded in the starting material will be preserved in the final product.

The application of this scaffold is particularly valuable in the synthesis of libraries of compounds for drug discovery, where the 3-fluoropiperidine motif is a known pharmacophore. By systematically varying the substituents appended to the scaffold, medicinal chemists can explore the structure-activity relationships of a given biological target with a high degree of precision.

Below is a table summarizing the key functional handles of this compound and their potential transformations for its use as a stereodefined scaffold.

| Functional Group | Position | Potential Transformations | Resulting Functionality |

| Primary Alcohol | -CH₂OH | Oxidation, Halogenation, Tosylation, Mesylation | Aldehyde, Carboxylic Acid, Alkyl Halide, Leaving Groups for Nucleophilic Substitution |

| Secondary Amine | -NH- | Alkylation, Arylation, Acylation, Sulfonylation | Tertiary Amine, N-Aryl Piperidine, Amide, Sulfonamide |

Applications in the Asymmetric Synthesis of Architecturally Complex Fluorinated Heterocycles

The synthesis of architecturally complex heterocycles, particularly those containing fluorine, is a significant challenge in organic chemistry. This compound provides a powerful starting point for the asymmetric synthesis of such molecules, including spirocyclic and fused ring systems.

One notable application involves the intramolecular cyclization of derivatives of this compound. For instance, the primary alcohol can be converted into a leaving group, and a nucleophile can be introduced at the nitrogen atom. Subsequent intramolecular nucleophilic substitution can lead to the formation of bicyclic systems where the 3-fluoropiperidine ring is fused to another ring. The stereochemistry of the starting material directly translates to the stereochemistry of the newly formed ring junction.

Furthermore, the functional groups of this compound can be used to participate in cycloaddition reactions. For example, the nitrogen atom can be incorporated into a 1,3-dipole, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile to construct a new five-membered heterocyclic ring fused to the piperidine core. The facial selectivity of such cycloadditions can be influenced by the steric and electronic properties of the fluorine and hydroxymethyl substituents at the C3 position.

The synthesis of spirocyclic heterocycles is another area where this chiral building block has potential. The carbon atom at the C3 position is a quaternary center, and by appropriately functionalizing both the hydroxymethyl group and the piperidine ring, it is possible to construct a second ring that shares this carbon atom. For example, the hydroxymethyl group could be elongated and terminated with a nucleophilic group, while the piperidine nitrogen is functionalized with an electrophilic partner, setting the stage for an intramolecular cyclization to form a spiro-heterocycle.

The table below provides hypothetical examples of complex fluorinated heterocycles that could be synthesized from this compound.

| Target Heterocycle Type | Synthetic Strategy | Key Transformation |

| Fused Bicyclic Piperidine | Intramolecular Cyclization | Nucleophilic substitution of a tosylated or mesylated alcohol by an N-linked nucleophile. |

| Spirocyclic Piperidine | Intramolecular Cyclization | Formation of a new ring involving the C3 carbon by connecting functionalities on the hydroxymethyl group and the piperidine nitrogen. |

| Fused Pyrrolidinopiperidine | [3+2] Cycloaddition | Formation of an azomethine ylide from the piperidine nitrogen and an aldehyde, followed by intramolecular cycloaddition onto a tethered alkene. |

Methodologies for Chiral Amplification and Dynamic Kinetic Resolution in Related Fluoropiperidine Syntheses

While the direct use of enantiopure this compound is a powerful strategy, the development of methods for the synthesis of 3-fluoropiperidines from racemic or achiral precursors with high enantioselectivity is also of great importance. Two key concepts in this area are chiral amplification and dynamic kinetic resolution (DKR).

Chiral amplification refers to a process where a small initial enantiomeric excess (ee) of a catalyst or a chiral reagent is amplified to a much higher ee in the product. While specific examples of chiral amplification in the synthesis of this compound are not extensively reported, this concept is highly relevant to the broader field of asymmetric synthesis of fluorinated piperidines. For instance, in a catalytic asymmetric reaction to introduce the fluorine atom onto a piperidine precursor, non-linear effects could potentially lead to a product with a significantly higher ee than that of the chiral catalyst.

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. In the context of 3-fluoropiperidine synthesis, a racemic mixture of a suitable precursor could be subjected to a DKR process.

For example, a racemic 3-fluoropiperidine derivative with a functional group that allows for racemization (e.g., a ketone at a position that can enolize) could be subjected to an enantioselective reduction. As one enantiomer is selectively reduced, the remaining enantiomer would undergo racemization, continuously feeding the substrate pool for the selective reduction. This would ultimately lead to a high yield of a single diastereomer of the 3-fluoro-3-hydroxypiperidine derivative.

Another potential DKR strategy could involve the enantioselective acylation or derivatization of the hydroxyl group of racemic (3-Fluoropiperidin-3-yl)methanol, coupled with a racemization of the unreacted enantiomer. This would require a catalyst that can both selectively acylate one enantiomer and facilitate the racemization of the other.

The development of efficient DKR processes for the synthesis of enantiopure 3-fluoropiperidines would provide a valuable alternative to chiral pool approaches and would significantly enhance the accessibility of these important building blocks.

The following table outlines the key features of these two methodologies in the context of fluoropiperidine synthesis.

| Methodology | Principle | Potential Application in Fluoropiperidine Synthesis |

| Chiral Amplification | A small initial enantiomeric excess in a catalyst leads to a large enantiomeric excess in the product. | Catalytic asymmetric fluorination of a piperidine precursor where non-linear effects are operative. |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution and in situ racemization of the slower-reacting enantiomer. | Enantioselective reduction of a racemic 3-fluoropiperidone or enantioselective derivatization of racemic (3-Fluoropiperidin-3-yl)methanol coupled with racemization. |

Computational and Mechanistic Investigations of S 3 Fluoropiperidin 3 Yl Methanol Synthesis

Density Functional Theory (DFT) Studies on Reaction Mechanisms in Stereoselective Fluorination Processes

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involved in stereoselective fluorination. By modeling the potential energy surfaces of reaction pathways, DFT studies provide critical insights into transition states, intermediates, and the energetic factors that govern selectivity. Investigations into electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, have been particularly prominent.

Theoretical studies on the fluorination of aromatic compounds with Selectfluor have explored the competition between a direct SN2-type pathway and a Single Electron Transfer (SET) mechanism. rsc.org Calculations indicate that the SET mechanism, which involves the transfer of a single electron from the substrate to the fluorinating agent, is often the preferred pathway. rsc.org Analysis of the minimum energy path suggests that the 1,4-diazabicyclo[2.2.2]octane (DABCO) moiety of Selectfluor may play an active role in the reaction. rsc.org In other systems, DFT has been used to model the mechanism for fluoroalkoxylation, proposing the formation of a carbocation intermediate after the initial attack on the fluorine atom, followed by rearrangement and nucleophile addition. nih.gov

In the context of catalyzed reactions, DFT is crucial for understanding how a catalyst influences the reaction pathway to favor a specific stereoisomer. For instance, in an N-heterocyclic carbene (NHC)-catalyzed enantioselective fluorination of aldehydes, DFT calculations revealed that the fluorination step itself is the stereoselectivity-determining step. rsc.org By analyzing the transition state structures for the formation of both (S) and (R) enantiomers, researchers can identify the specific interactions that lower the energy of one pathway relative to the other.

A summary of mechanistic insights from DFT studies on fluorination is presented below.

| Reaction Type | Fluorinating Agent | Key Mechanistic Finding (via DFT) |

| Aromatic Fluorination | Selectfluor | Single Electron Transfer (SET) mechanism is energetically preferred over the SN2 pathway. rsc.org |

| NHC-Catalyzed Aldehyde Fluorination | N/A | The α-fluorination process was identified as the stereoselectivity-determining step. rsc.org |

| Fluoroalkoxylation of Bicyclic Alkenes | Selectfluor | Mechanism involves carbocation formation followed by a Wagner-Meerwein rearrangement. nih.gov |

| General Electrophilic Fluorination | NFSI / Selectfluor | Studies suggest that free radicals are not typically intermediates in the main product-forming pathway. researchgate.net |

These computational studies provide a foundational understanding of the electronic and structural factors that must be controlled to achieve high stereoselectivity in the synthesis of complex molecules like (S)-(3-Fluoropiperidin-3-yl)methanol.

Understanding and Predicting Stereoselectivity and Enantioselectivity via Computational Modeling

Computational modeling is a powerful strategy for both rationalizing observed stereochemical outcomes and predicting the enantioselectivity of new catalytic systems. Accurately predicting which enantiomer will be preferentially formed is challenging due to the small free energy differences (ΔΔG‡) between diastereomeric transition states, which can lead to large variations in the enantiomeric ratio. rsc.org

One key application of computational modeling is the identification of non-covalent interactions that stabilize the transition state leading to the major enantiomer. For example, in an NHC-catalyzed fluorination, non-covalent interaction (NCI) analysis revealed that π-π stacking interactions were responsible for stabilizing the transition state of the S-configurational pathway, making it the predominant outcome. rsc.org

Historically, predicting enantioselectivity relied on analyzing a few low-energy conformers identified through chemical intuition. rsc.org However, this approach can fail if crucial, but less intuitive, conformations are missed. rsc.org Modern computational pipelines address this by systematically generating and evaluating a large ensemble of possible transition state conformations. rsc.org By leveraging graph-based libraries to explore the conformational landscape, these methods can accurately reproduce experimental enantiomeric ratios with greater reliability and reduced human bias. rsc.org This high-throughput mechanistic investigation allows for a more robust prediction of catalyst performance and provides a powerful tool for refining catalyst design. rsc.org

| Modeling Approach | Key Application | Finding |

| Non-Covalent Interaction (NCI) Analysis | Rationalizing Stereoselectivity | Identified stronger π-π stacking forces in the transition state leading to the major (S)-enantiomer. rsc.org |

| Transition State Conformation Analysis | Determining Origin of Enantioselectivity | A preferred chair conformation in a seven-membered ring of the transition state assembly was found to be the key factor for enantiocontrol. nih.gov |

| Multi-level Computational Pipeline | Predicting Enantiomeric Ratios | Systematically generating and evaluating an ensemble of ~20 transition state conformations accurately reproduced experimental values. rsc.org |

Conformational Analysis of Fluorinated Piperidine (B6355638) Ring Systems

The introduction of a fluorine atom onto a piperidine ring significantly influences its conformational preferences, a phenomenon that has been extensively studied through both experimental (NMR spectroscopy) and computational methods. rsc.orgnih.gov For 3-fluoropiperidine (B1141850) systems, a notable preference for the fluorine atom to occupy an axial position is observed, which contrasts with the typical equatorial preference of larger substituents driven by steric avoidance. nih.gov

Computational investigations, particularly using DFT with functionals like M06-2X and basis sets such as def2-QZVPP, have been instrumental in rationalizing this axial preference. nih.gov The calculations, often performed in both the gas phase and in solution using a polarizable continuum model (PCM), can successfully predict the experimentally observed conformer in the vast majority of cases. nih.gov

The stability of the axial conformer is attributed to a combination of stabilizing electronic interactions that outweigh steric repulsion. These include:

Charge-Dipole Interactions: In protonated piperidinium (B107235) species, a strong electrostatic attraction between the positive charge on the nitrogen and the partially negative fluorine atom (C-F···N+) stabilizes the axial conformation where these groups are in closer proximity. nih.gov

Hyperconjugation: A key stabilizing interaction is the delocalization of electron density from an anti-periplanar C-H sigma bond into the C-F sigma-antibonding orbital (σCH → σ*CF). This interaction is geometrically optimal in the axial conformer. nih.gov

DFT calculations provide quantitative data on the energetic preference for the axial conformer. The free enthalpy differences (ΔG) between the equatorial and axial conformers demonstrate a strong energetic favorability for the axial position in solution. nih.gov

| Compound Derivative | Solvent | ΔG (Axial vs. Equatorial) (kcal/mol) | Preferred Conformation |

| 3-Fluoropiperidine (TFA-protected) | Chloroform | -1.7 | Axial nih.gov |

| 3-Fluoropiperidine (HCl salt) | Water | -1.1 | Axial nih.gov |

| 3-Fluoropiperidine (unprotected) | Water | -0.9 | Axial nih.gov |

These computational and experimental findings codify a design principle for creating conformationally rigid molecular scaffolds, where the strategic placement of fluorine can be used to lock the piperidine ring into a desired geometry. nih.gov

Future Research Directions and Emerging Methodologies for Chiral Fluorinated Piperidines

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The development of novel catalytic systems is paramount for improving the synthesis of chiral fluorinated piperidines. Current research is geared towards discovering catalysts that offer higher enantioselectivity, broader substrate scope, and greater efficiency.

One promising area is the use of transition metal catalysis. For instance, rhodium-catalyzed asymmetric hydrogenation of fluoropyridinium salts has emerged as a powerful method for producing chiral fluoropiperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn This approach avoids the need for chiral ligands and high-pressure hydrogen gas, offering a practical route to these compounds. dicp.ac.cn Similarly, palladium-catalyzed hydrogenation of fluoropyridines provides access to a range of fluorinated piperidines and has been shown to be effective for substrates that are challenging for rhodium catalysts. nih.gov

Biocatalysis also presents a significant opportunity for the enantioselective synthesis of chiral amines and amino alcohols. nih.govbohrium.comnih.govyork.ac.uk Engineered enzymes, such as transaminases and dehydrogenases, can offer high stereoselectivity under mild reaction conditions. nih.gov For example, an enzyme-catalyzed asymmetric transamination of a 2-fluoroketone substrate has been explored as a potential route for installing the amino group in fluorinated piperidines. scientificupdate.com The future in this area lies in the discovery and engineering of novel enzymes with enhanced stability, broader substrate tolerance, and compatibility with organic solvents.

Recent advancements in catalyst design for asymmetric fluorination are summarized in the table below:

| Catalyst Type | Method | Advantages | Key Findings |

| Rhodium | Asymmetric Hydrogenation | High diastereo- and enantioselectivity, mild conditions. dicp.ac.cn | Effective for the synthesis of various chiral fluoropiperidines from pyridinium salts. dicp.ac.cn |

| Palladium | Hydrogenation | Effective for a broad range of substrates, tolerant to air and moisture. nih.gov | Complements rhodium catalysis for substrates where rhodium is less effective. nih.gov |

| Biocatalysts (e.g., Transaminases) | Asymmetric Transamination | High stereoselectivity, environmentally benign. scientificupdate.comnih.gov | Potential for dynamic kinetic resolution to yield single isomers. scientificupdate.com |

Exploration of Sustainable and Atom-Economical Approaches for Fluorinated Piperidine (B6355638) Synthesis

The pharmaceutical industry's growing emphasis on green chemistry is driving the exploration of more sustainable and atom-economical synthetic routes to fluorinated piperidines. sciencedaily.com

A key strategy is the dearomatization-hydrogenation of readily available fluoropyridine precursors. nih.gov This one-pot process, often catalyzed by rhodium, allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.gov This method is advantageous as it starts from simple, abundant materials and constructs the complex chiral scaffold in a single transformation.

Another sustainable approach involves the use of biocatalytic cascades. These multi-enzyme systems can convert simple starting materials into complex chiral products in a single pot, minimizing waste and purification steps. bohrium.com For example, coupling a transketolase and a transaminase in a cascading reaction has been demonstrated for the synthesis of chiral amino-alcohols. nih.gov

Furthermore, efforts are being made to develop fluorination methods that avoid the use of hazardous reagents. Recently, a method was developed to introduce a trifluoromethyl group using cesium fluoride, a safer alternative to PFAS-based reagents. sciencedaily.com

The following table outlines some sustainable approaches being explored:

| Approach | Description | Advantages |

| Dearomatization-Hydrogenation | One-pot rhodium-catalyzed process starting from fluoropyridines. nih.gov | High diastereoselectivity, atom economy. nih.gov |

| Biocatalytic Cascades | Multi-enzyme, one-pot synthesis from simple precursors. nih.govbohrium.com | Environmentally friendly, reduced waste. |

| PFAS-free Fluorination | Use of safer fluorinating agents like cesium fluoride. sciencedaily.com | Avoids the use of persistent and toxic reagents. sciencedaily.com |

Integration of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful tool for the synthesis of pharmaceuticals, offering advantages in terms of safety, scalability, and process control. nih.govacs.orgrsc.orgrsc.org The integration of flow chemistry with automated platforms is a key area of future research for the synthesis of chiral fluorinated piperidines.

Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. organic-chemistry.org For example, a continuous-flow protocol for the synthesis of α-chiral piperidines has been developed, providing rapid and scalable access to these compounds. organic-chemistry.orgacs.orgorganic-chemistry.org The use of microreactors can also enhance the safety of using hazardous reagents and intermediates. nih.govresearchgate.net

Automated synthesis platforms, which combine flow reactors with online purification and analysis, can accelerate the discovery and optimization of new synthetic routes. These systems can perform numerous experiments in a short period, enabling the rapid screening of catalysts, reagents, and reaction conditions. The development of an automated continuous-flow system for the production of chiral amino-alcohols is a step towards this goal. nih.gov

| Technology | Application in Fluorinated Piperidine Synthesis | Benefits |

| Flow Chemistry | Synthesis of chiral piperidines and fluorinated heterocycles. nih.govacs.orgacs.orgorganic-chemistry.org | Improved safety, scalability, process control, and yields. organic-chemistry.org |

| Automated Synthesis | Rapid optimization of reaction conditions and catalyst screening. | Accelerated discovery of new synthetic methods. |

| Integrated Systems | Combination of flow synthesis with purification and analysis. nih.gov | Efficient production of pure compounds. nih.gov |

Innovation in Fluorination Reagent Design and Strategies for Remote Functionalization

The development of new fluorinating reagents and strategies for the selective introduction of fluorine into complex molecules is a cornerstone of future research. nih.govmdpi.comrsc.org Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is particularly attractive as it allows for the rapid diversification of complex molecules. nih.govrsc.orgnih.govacs.org

Innovations in reagent design are leading to milder and more selective fluorinating agents. Reagents like Selectfluor and PhenoFluor have shown utility in the late-stage fluorination of complex molecules, including those containing N-heterocycles. mdpi.combeilstein-journals.org Hypervalent iodine reagents are also being explored for the fluorocyclization of unsaturated precursors to create fluorinated heterocycles. rsc.org

A significant challenge in synthetic chemistry is the selective functionalization of C-H bonds, particularly those remote from existing functional groups. nih.gov Recent advances in palladium-catalyzed remote C-H activation are providing new tools for the functionalization of piperidines. nih.govacs.orgacs.org For example, directing groups have been used to achieve meta-C-H olefination and acetoxylation of 2-phenylpiperidines. nih.gov The development of new directing groups and catalytic systems for the remote C-H fluorination of piperidines would be a major breakthrough.

| Research Area | Focus | Potential Impact |

| Reagent Design | Development of mild, selective, and safer fluorinating agents. nih.govmdpi.comrsc.org | Enables late-stage fluorination of complex molecules with high functional group tolerance. nih.govrsc.orgnih.govacs.org |

| Remote C-H Functionalization | Catalytic systems for the selective fluorination of unactivated C-H bonds in piperidines. nih.govnih.govacs.orgacs.orgresearchgate.net | Provides novel synthetic routes to previously inaccessible fluorinated piperidine analogues. |

| Fluorocyclization | Use of reagents like hypervalent fluoroiodanes to construct fluorinated heterocyclic rings. rsc.org | Efficient access to novel fluorinated piperidine scaffolds. |

Q & A

Q. What are the standard synthetic routes for (S)-(3-Fluoropiperidin-3-yl)methanol, and how are stereochemical purity and yield optimized?

The synthesis typically involves chiral starting materials to preserve stereochemistry. For example, fluorinated pyrrolidine or piperidine precursors are reacted with formaldehyde under controlled pH and temperature, followed by reduction using sodium borohydride (NaBH₄) . Key optimization steps include:

- Temperature control (e.g., 0–5°C during reduction to minimize side reactions).

- Catalyst selection (e.g., chiral auxiliaries or asymmetric catalysis for enantiomeric excess >98%).

- Purification via column chromatography or recrystallization to achieve ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹⁹F and ¹H NMR confirm fluorine position and stereochemistry (e.g., δ ~ -210 ppm for C-F in ³¹P-decoupled ¹⁹F NMR) .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., C18 column with acetonitrile/water mobile phase) .

- X-ray crystallography : Resolves absolute configuration (e.g., bond angles ~109.5° for tetrahedral C-F) .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the fluorinated ring .

- Light sensitivity : Protect from UV exposure using amber glassware .

- Moisture control : Use desiccants (e.g., silica gel) to avoid alcohol oxidation .

Advanced Research Questions

Q. What strategies address challenges in stereochemical control during large-scale synthesis?

- Dynamic kinetic resolution : Employ enzymes or transition-metal catalysts (e.g., Ru-based) to invert configurations in situ .

- Flow chemistry : Continuous reactors minimize racemization (residence time <10 min at 50°C) .

- In-line monitoring : Raman spectroscopy tracks enantiomeric excess in real time .

Q. How does fluorination at the 3-position influence bioactivity in neurological targets?

Fluorine’s electronegativity enhances blood-brain barrier permeability (logP ~1.8) and receptor binding affinity (e.g., Ki <100 nM for σ-receptors). Computational docking studies (AutoDock Vina) suggest fluorine forms halogen bonds with Thr194 in the active site .

Q. How can contradictory data on metabolic stability be resolved?

- In vitro assays : Use human liver microsomes (HLMs) with LC-MS/MS to quantify oxidation products (e.g., ketone derivatives from CYP3A4).

- Isotope labeling : ¹⁸O-tracing identifies esterase-mediated vs. oxidative degradation pathways .

- Species-specific metabolism : Compare rodent vs. human CYP450 isoforms to validate translational relevance .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

- DFT calculations (Gaussian 16): Analyze transition states for SN2 reactions (e.g., ΔG‡ ~25 kcal/mol for F⁻ displacement).

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF stabilizes carbocation intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.